molecular formula C₂₃H₂₇ClN₂O₇S B1142542 Unii-CV9SY9L2WY CAS No. 15643-03-5

Unii-CV9SY9L2WY

Cat. No. B1142542
CAS RN: 15643-03-5
M. Wt: 510.99
InChI Key:
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Description

The field of synthetic chemistry has evolved to focus not just on the molecular structure but increasingly on the functionality and properties of molecules. The integration of biology and chemistry strategies enables the creation of molecules with specific physical, chemical, and biological properties. This interdisciplinary approach leverages nature's synthetic capabilities, offering new avenues for molecular synthesis and functionalization (Wu & Schultz, 2009).

Synthesis Analysis

Synthesis strategies have broadened from traditional approaches to include methods that combine biological processes with chemical synthesis. This blend of methodologies aims to produce molecules with desired functions, which might be challenging to achieve through purely chemical means. For instance, facile syntheses of complex halides demonstrate how combining different starting materials can yield high-purity products using more accessible reactants (Rudel & Kraus, 2017).

Molecular Structure Analysis

The advent of machine learning in computer-aided synthesis planning (CASP) has revolutionized the prediction and analysis of molecular structures. CASP utilizes large datasets to predict feasible synthetic pathways, significantly aiding in the molecular design process (Coley, Green, & Jensen, 2018).

Chemical Reactions and Properties

Understanding the synthesis, structures, and magnetic properties of compounds requires in-depth chemical analysis. Studies have demonstrated the synthesis of novel compounds and analyzed their structure and magnetic properties, providing insights into their chemical behavior and potential applications (Nayak et al., 2006).

Physical Properties Analysis

The prediction of quantum chemical properties has been enhanced by deep learning techniques, which facilitate the accurate prediction of such properties without the need for extensive electronic structure calculations. This represents a significant step forward in the rapid assessment of molecular properties (Lu et al., 2023).

Scientific Research Applications

CFD and Ventilation Research

Computational Fluid Dynamics (CFD) has become integral in the engineering development and scientific research of complex air distribution and ventilation systems within buildings. The evolution in computer hardware capability over the last 20 years has made CFD an increasingly important tool in addressing the challenges of building ventilation, emphasizing the need for its verification and validation to complement experimental and theoretical analyses in this field (Li & Nielsen, 2011).

Undergraduate Science Education

The transformation of undergraduate science education is significant for fostering a scientifically literate society and invigorating the research enterprise. Active engagement in learning, as opposed to traditional lecture/lab classes, has shown to produce better understanding, retention, and transfer of knowledge among undergraduates (Dehaan, 2005).

Public Participation in Scientific Research

The model of public participation in scientific research (PPSR) includes diverse initiatives from fields like participatory action research and citizen science. This approach significantly affects project design and outcomes, emphasizing the role of public participation in enhancing scientific research, individual participant experiences, and socio-ecological systems (Shirk et al., 2012).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O7S/c1-25(2)8-3-9-26-14-6-5-13(11-17(14)34-16-7-4-12(24)10-15(16)26)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h4-7,10-11,18-21,23,27-29H,3,8-9H2,1-2H3,(H,30,31)/t18-,19-,20+,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFAHTNGYCRUOM-KHYDEXNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)SC4=C1C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)SC4=C1C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123407
Record name 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-yl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-CV9SY9L2WY

CAS RN

15643-03-5
Record name 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-yl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15643-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxychlorpromazine glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015643035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-yl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYCHLORPROMAZINE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV9SY9L2WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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